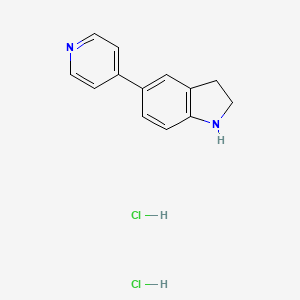

5-(Pyridin-4-yl)indoline dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(Pyridin-4-yl)indoline dihydrochloride” is a compound that belongs to the indoline family . Indoline structures are commonly found in natural and synthetic compounds with medicinal value . They have been used in the construction of new drug scaffolds and have played important roles in disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory, and have been used as analgesics, to treat cardiovascular diseases and so on .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Chemical Reactions Analysis

Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . The indoline skeleton could be synthesized by an intramolecular Diels–Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .科学的研究の応用

Antiviral Activity

Indole derivatives, such as “5-(Pyridin-4-yl)indoline dihydrochloride”, have been studied for their potential antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents .

Anti-inflammatory Activity

The indole structure is associated with anti-inflammatory effects. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory responses. This application is crucial, considering the widespread impact of inflammatory diseases and the need for more effective treatments .

Anticancer Activity

“5-(Pyridin-4-yl)indoline dihydrochloride” may also play a role in cancer research due to the indole core’s known anticancer activities. Indole derivatives can act on different pathways involved in cancer cell proliferation and survival, offering a promising avenue for novel oncology therapeutics .

Antioxidant Activity

Indole derivatives exhibit antioxidant properties, which are essential in combating oxidative stress, a factor in many chronic diseases. The ability of these compounds to scavenge free radicals and inhibit lipid peroxidation makes them potential candidates for treating conditions associated with oxidative damage .

Antidiabetic Activity

The indole nucleus is being explored for its antidiabetic potential. By influencing various biological pathways, indole derivatives could offer new therapeutic possibilities for managing diabetes and its complications, such as through aldose reductase inhibition .

Neuroprotective Activity

Research into indole derivatives includes their use as neuroprotective agents. These compounds may protect against neurodegenerative diseases by preventing neuronal damage and death, which is significant given the increasing prevalence of conditions like Parkinson’s disease .

作用機序

Target of Action

It’s known that indole derivatives, which include 5-(pyridin-4-yl)indoline dihydrochloride, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indoline derivatives are known to undergo aromatization by cytochrome p450 (p450) enzymes to produce indole through a novel dehydrogenation pathway . The indole products can potentially be bioactivated to toxic intermediates through an additional dehydrogenation step .

Biochemical Pathways

Indoline is known to be aromatized by cytochrome p450 enzymes to produce indole through a novel dehydrogenation pathway . This suggests that the compound may interact with the cytochrome P450 enzyme system and potentially affect related biochemical pathways.

Pharmacokinetics

The compound’s interaction with cytochrome p450 enzymes suggests it may undergo metabolic transformations in the body

Result of Action

Indole derivatives, including 5-(pyridin-4-yl)indoline dihydrochloride, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.

Safety and Hazards

While specific safety data for “5-(Pyridin-4-yl)indoline dihydrochloride” was not found, it’s important to note that similar compounds, such as Pyridine, are classified as flammable and irritant . They can cause skin and eye irritation and may cause respiratory irritation . Always handle such compounds with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

将来の方向性

Indoline compounds are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The self-assembly of transition metal salts with 5-(pyridin-4-yl)isophthalate ligand and N-donor ligands affords a series of entangled coordination frameworks based on different metal cluster cores . This indicates potential future directions in the development of new materials and pharmaceuticals.

特性

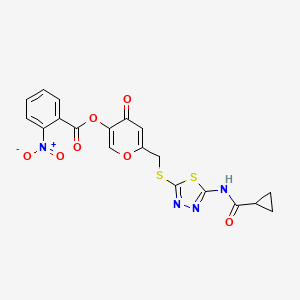

IUPAC Name |

5-pyridin-4-yl-2,3-dihydro-1H-indole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2.2ClH/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10;;/h1-4,6-7,9,15H,5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAXPHHBFKAEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC=NC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-4-yl)indoline dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2924805.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2924811.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2924812.png)

![8-[4-(2-Methoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione](/img/structure/B2924815.png)

![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2924818.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxyacetamide](/img/structure/B2924822.png)

![2-(4-fluorophenyl)-7-[(3-methoxybenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2924823.png)

![N-Methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2924824.png)

![6-(3-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)